Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-
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Overview
Description
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is a bicyclic compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol It is a derivative of norbornane, featuring a dimethylamino group and a hydroxyl group attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of norbornene with dimethylamine in the presence of a catalyst. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent to facilitate the addition of the dimethylamino group to the norbornane skeleton . The reaction is carried out in an inert atmosphere, such as argon, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The bicyclic structure provides rigidity, enhancing the compound’s stability and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol, lacking the dimethylamino and hydroxyl groups.
Norborneol: A similar compound with a hydroxyl group but without the dimethylamino group.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of norbornane.
Uniqueness
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and specificity in various applications .
Properties
CAS No. |
57070-90-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
RELHKQZXRPAJSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CCC(C2)C1O |
Origin of Product |
United States |
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